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Compound of Interest

Compound Name: 2-Aminonicotinaldehyde

Cat. No.: B047744

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 2-
aminopyridine-3-carboxaldehyde, a versatile heterocyclic compound with applications in
medicinal chemistry and materials science. This document compiles available spectroscopic
data and outlines detailed experimental protocols to assist in the characterization and analysis
of this molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The
absorption characteristics of 2-aminopyridine-3-carboxaldehyde are influenced by the solvent

environment.

Table 1: UV-Vis Spectroscopic Data for 2-Aminopyridine-3-Carboxaldehyde

Molar Absorptivity
Solvent Amax (nm) Reference
() (L mol—* cm™?)

Methanol 362, 402 (shoulder) Not Reported

General (Predicted) 220-250, 270-300 Not Reported
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Note: The predicted range is based on a similar compound, imidazole-2-carboxaldehyde, and
may serve as a preliminary reference.

Experimental Protocol: UV-Vis Spectroscopy

A solution of 2-aminopyridine-3-carboxaldehyde is prepared in a UV-grade solvent (e.g.,
methanol, ethanol, or acetonitrile) at a known concentration, typically in the range of 10-4 to
10—> M. The UV-Vis spectrum is recorded using a double-beam spectrophotometer, scanning a
wavelength range from approximately 200 to 800 nm.[1][2] A quartz cuvette with a 1 cm path
length is commonly used. The solvent used for the sample preparation should also be used as
the blank reference. The absorption maxima (Amax) and the corresponding absorbance values
are recorded to calculate the molar absorptivity (€) using the Beer-Lambert law.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a
molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 2: Fourier-Transform Infrared (FT-IR) Spectroscopic Data for 2-Aminopyridine-3-

Carboxaldehyde

Wavenumber ] ) )
Vibrational Mode Intensity Reference

(cm™)
N-H stretching

3442, 3300 (asymmetric and Strong [3]
symmetric)
C-H stretching

2850, 2750 Weak [4]
(aldehyde)
C=0 stretching

1740-1720 Strong [4]
(aldehyde)

1628 N-H scissoring Medium [3]
C=C stretching _

1600-1475 ) Medium-Weak [4]
(aromatic)

1328 C-N stretching Medium [3]
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Note: Some values are based on the parent compound 2-aminopyridine and general ranges for
functional groups.

Experimental Protocol: FT-IR Spectroscopy

For solid-state analysis, the KBr pellet method is commonly employed. A small amount of the
sample (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry
potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet
using a hydraulic press. Alternatively, the Attenuated Total Reflectance (ATR) technique can be
used, where a small amount of the solid sample is placed directly on the ATR crystal. The FT-
IR spectrum is then recorded, typically in the range of 4000 to 400 cm~1.[5] A background
spectrum of the KBr pellet or the empty ATR crystal should be recorded and subtracted from
the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed structure of organic
molecules by providing information about the chemical environment of individual atoms.

'H NMR Spectroscopy

Table 3: 1H NMR Spectroscopic Data for 2-Aminopyridine-3-Carboxaldehyde

. . Coupling
Chemical Shift L .
Multiplicity Constant (J, Assignment Reference
(3, ppm)
Hz)

~9.8 s - CHO Predicted
~8.2 dd ~45,~2.0 H6 Predicted
~7.6 dd ~7.5,~2.0 H4 Predicted
~6.8 dd ~7.5,~4.5 H5 Predicted
~6.5 brs - NH:2 Predicted

Note: The predicted values are based on the analysis of similar pyridine derivatives.
Experimental data for the specific molecule is needed for confirmation.
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3C NMR Spectroscopy

Table 4: 13C NMR Spectroscopic Data for 2-Aminopyridine-3-Carboxaldehyde

Chemical Shift (6, ppm) Assignment Reference
~190 CHO [6]
~160 c2 [6]
~152 Cé [6]
~138 ca [6]
~118 C5 [6]
~115 c3 [6]

Note: The values are based on typical chemical shift ranges for substituted pyridines and
aldehydes.

Experimental Protocol: NMR Spectroscopy

A sample of 2-aminopyridine-3-carboxaldehyde (typically 5-10 mg) is dissolved in a deuterated
solvent (e.g., CDClz, DMSO-de) in an NMR tube. A small amount of a reference standard, such
as tetramethylsilane (TMS), is added for calibration. Both *H and 3C NMR spectra are acquired
on a high-field NMR spectrometer. For *H NMR, parameters such as the number of scans,
relaxation delay, and pulse width are optimized to obtain a good signal-to-noise ratio. For 13C
NMR, proton decoupling is typically used to simplify the spectrum. Further two-dimensional
NMR experiments, such as COSY and HSQC, can be performed to aid in the complete
assignment of proton and carbon signals.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain
structural information from its fragmentation pattern.

Table 5: Mass Spectrometry Data for 2-Aminopyridine-3-Carboxaldehyde
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m/z Fragmentation lon

122 Molecular lon [CeHeN20]*
121 Loss of He [CeHsN20]*
94 Loss of CO [CsHeN2]*
93 Loss of CHOe- [CsHsN2]*
66 Loss of HCN from m/z 93 [CaHaN]*

Note: The fragmentation pattern is predicted based on the general fragmentation of aromatic
aldehydes and pyridine derivatives.

Experimental Protocol: Mass Spectrometry

The mass spectrum of 2-aminopyridine-3-carboxaldehyde can be obtained using various
ionization techniques, such as electron ionization (EIl) or electrospray ionization (ESI). For EI-
MS, a small amount of the sample is introduced into the ion source, where it is vaporized and
bombarded with a beam of high-energy electrons, leading to ionization and fragmentation. The
resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. For
ESI-MS, the sample is dissolved in a suitable solvent and infused into the mass spectrometer,

where it is ionized by a high-voltage spray.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
characterization of 2-aminopyridine-3-carboxaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b047744#spectroscopic-properties-of-2-
aminopyridine-3-carboxaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/NMR%3A_Structural_Assignment/Interpreting_C-13_NMR_Spectra
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.benchchem.com/product/b047744#spectroscopic-properties-of-2-aminopyridine-3-carboxaldehyde
https://www.benchchem.com/product/b047744#spectroscopic-properties-of-2-aminopyridine-3-carboxaldehyde
https://www.benchchem.com/product/b047744#spectroscopic-properties-of-2-aminopyridine-3-carboxaldehyde
https://www.benchchem.com/product/b047744#spectroscopic-properties-of-2-aminopyridine-3-carboxaldehyde
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b047744?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

